molecular formula C45H64N8O9S2 B1665796 16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide CAS No. 150747-52-7

16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide

Cat. No. B1665796
M. Wt: 925.2 g/mol
InChI Key: NJVMKJXFXIAJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ass 51 is an analog of somatostatin.

Scientific Research Applications

Chemical Reactions and Derivatives

  • Rearrangement and Derivative Synthesis : Spiro compounds including 1H-indoles can undergo chemical transformations such as rearrangement when heated with potassium hydroxide, leading to various derivatives like 5a,13-methano-6H-1,3-benzoxazepino[3,2-a]indole-12-carboxamides and 1,2,3,9a-tetrahydro-2-hydroxyaryl-9H-pyrrolo[1,2-a]indole-3-carboxamides (Martynaitis, Šačkus, & Berg, 2002).

Synthesis and Characterization

  • Synthesis of Benzyl and Carbamothioyl Derivatives : N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and benzoxazines are synthesized from compounds containing indole structures. These have been characterized using spectroscopy methods and evaluated for their biological activities (Belz et al., 2013).

Analytical and Forensic Science

  • Identification and Analysis in Forensics : Indoles and related compounds have been identified and analyzed in forensic settings, with mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopy data being crucial for structure elucidation (Westphal et al., 2015).

Pharmaceutical Research

  • Potential in Drug Development : Spiroxindole derivatives, including those with indole moieties, have been synthesized and explored for potential pharmaceutical applications. Their structures and optical properties have been studied, indicating potential for developing novel drugs (Buinauskaitė et al., 2012).

  • Metabolism Studies : The metabolism of synthetic cannabinoids, including indazole and indole derivatives, has been studied using human liver microsomes. These studies are crucial for understanding the biological processing of such compounds and identifying potential biomarkers for drug intake (Li et al., 2018).

Antimicrobial Research

  • Antimicrobial Properties : Certain indole derivatives have been synthesized and evaluated for their antimicrobial properties. This includes exploring their effectiveness against various bacterial strains and understanding their chemical composition for potential use in antimicrobial therapies (Le et al., 2019).

properties

CAS RN

150747-52-7

Product Name

16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide

Molecular Formula

C45H64N8O9S2

Molecular Weight

925.2 g/mol

IUPAC Name

16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide

InChI

InChI=1S/C45H64N8O9S2/c1-28(56)38-43(62)51-36(42(61)53-44(2,26-54)27-55)25-63-64-45(18-10-4-11-19-45)23-37(57)48-34(21-29-13-5-3-6-14-29)40(59)50-35(22-30-24-47-32-16-8-7-15-31(30)32)41(60)49-33(39(58)52-38)17-9-12-20-46/h3,5-8,13-16,24,28,33-36,38,47,54-56H,4,9-12,17-23,25-27,46H2,1-2H3,(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,53,61)

InChI Key

NJVMKJXFXIAJHE-UHFFFAOYSA-N

SMILES

CC(C1C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC(C)(CO)CO)O

Canonical SMILES

CC(C1C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC(C)(CO)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ass 51;  Ass-51;  Ass51; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide
Reactant of Route 2
16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide
Reactant of Route 3
16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide
Reactant of Route 4
16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide
Reactant of Route 5
16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide
Reactant of Route 6
16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide

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